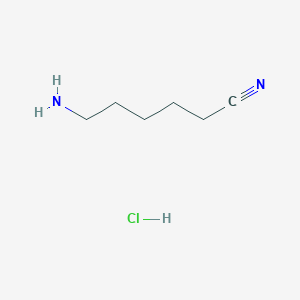
6-Aminohexanenitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminohexanenitrile hydrochloride is an organic compound with the molecular formula C6H12N2·HCl. It is a derivative of 6-Aminohexanenitrile, which is also known as 6-Aminocapronitrile. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a six-carbon aliphatic chain. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
6-Aminohexanenitrile hydrochloride can be synthesized through the hydrogenation of adiponitrile. The reaction typically involves the use of catalysts such as Raney nickel or cobalt under specific conditions of temperature and pressure. For instance, hydrogenation at temperatures between 60-80°C and high hydrogen pressure can yield 6-Aminohexanenitrile, which can then be converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and maximize efficiency, making it suitable for large-scale manufacturing .
化学反应分析
Types of Reactions
6-Aminohexanenitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Addition: The amino group can participate in nucleophilic addition reactions.
Nucleophilic Substitution: The nitrile group can be involved in nucleophilic substitution reactions.
Hydrogenation: The nitrile group can be reduced to an amine group under hydrogenation conditions
Common Reagents and Conditions
Hydrogenation: Catalysts like Raney nickel or cobalt, hydrogen gas, temperatures between 60-80°C.
Nucleophilic Addition/Substitution: Various nucleophiles, solvents like methanol or DMSO, and appropriate reaction conditions
Major Products
Hexamethylenediamine: Formed through complete hydrogenation of the nitrile group.
Substituted Amines: Formed through nucleophilic substitution reactions
科学研究应用
6-Aminohexanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, particularly in the synthesis of nylon and other polyamides
作用机制
The mechanism of action of 6-Aminohexanenitrile hydrochloride involves its reactivity due to the presence of both amino and nitrile groups. The amino group can act as a nucleophile, participating in various addition and substitution reactions. The nitrile group can undergo reduction to form primary amines, which can further react to form secondary and tertiary amines. These reactions are facilitated by specific catalysts and reaction conditions .
相似化合物的比较
Similar Compounds
6-Aminocapronitrile: The parent compound without the hydrochloride salt.
Hexamethylenediamine: A fully reduced form of 6-Aminohexanenitrile.
Adiponitrile: A precursor in the synthesis of 6-Aminohexanenitrile
Uniqueness
6-Aminohexanenitrile hydrochloride is unique due to its dual functional groups, which provide versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
属性
分子式 |
C6H13ClN2 |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
6-aminohexanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c7-5-3-1-2-4-6-8;/h1-5,7H2;1H |
InChI 键 |
JLBYKSBJYQMCAG-UHFFFAOYSA-N |
规范 SMILES |
C(CCC#N)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


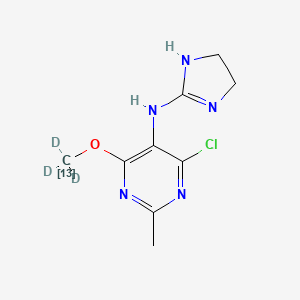
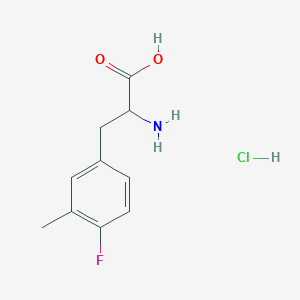
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
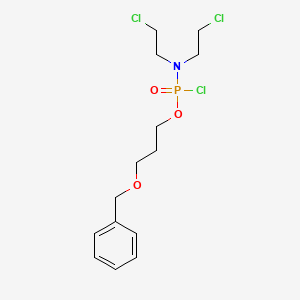
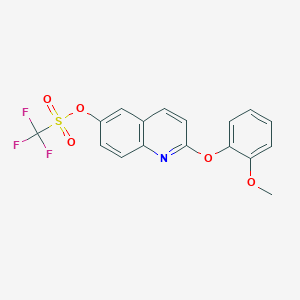
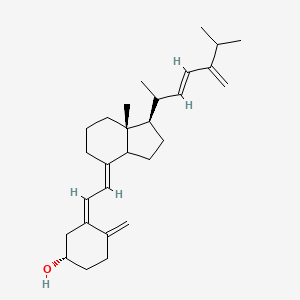
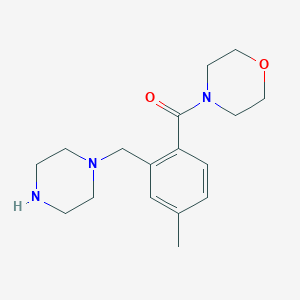
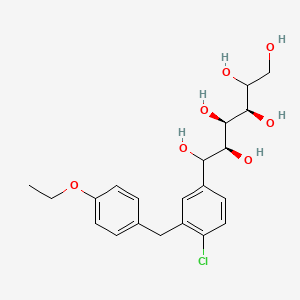
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
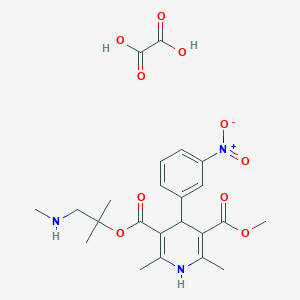
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
